REACTION_CXSMILES
|
[C:1]([O:5][C:6]([CH2:8][CH2:9][C:10]1[C:18](C)=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]=1C)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:21][O:22]C(=O)C1C=CC(O)=CC=1OC>>[C:1]([O:5][C:6]([CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([OH:16])=[O:15])=[C:17]([O:22][CH3:21])[CH:18]=1)=[O:7])([CH3:2])([CH3:3])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)CCC1=C(C=C(C(=O)O)C=C1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C=C1)O)OC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)CCC1=CC(=C(C(=O)O)C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |